molecular formula C30H23F3N2OS B11518326 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11518326
M. Wt: 516.6 g/mol
InChI Key: BIKIVUGKRRFVRF-UHFFFAOYSA-N
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Description

2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with benzyl, phenylsulfanyl, and trifluoromethylphenyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the indole derivative with 2-(trifluoromethyl)phenyl acetic acid under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. The benzyl and phenylsulfanyl groups may enhance its binding affinity and specificity, while the trifluoromethylphenyl group can improve its pharmacokinetic properties .

Comparison with Similar Compounds

Compared to other indole derivatives, 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share the indole core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C30H23F3N2OS

Molecular Weight

516.6 g/mol

IUPAC Name

2-(1-benzyl-3-phenylsulfanylindol-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C30H23F3N2OS/c31-30(32,33)24-16-8-9-17-25(24)34-28(36)19-27-29(37-22-13-5-2-6-14-22)23-15-7-10-18-26(23)35(27)20-21-11-3-1-4-12-21/h1-18H,19-20H2,(H,34,36)

InChI Key

BIKIVUGKRRFVRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2CC(=O)NC4=CC=CC=C4C(F)(F)F)SC5=CC=CC=C5

Origin of Product

United States

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